molecular formula C13H12ClNO2S B6536670 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1058195-46-2

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B6536670
CAS No.: 1058195-46-2
M. Wt: 281.76 g/mol
InChI Key: IDYJHTYGZRNFOT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a chlorophenoxy group and a thiophen-3-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable acylating agent to form 4-chlorophenoxyacetic acid.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with thiophen-3-ylmethylamine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Similar structure but lacks the thiophen-3-ylmethyl group.

    N-(thiophen-3-ylmethyl)acetamide: Similar structure but lacks the chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both the chlorophenoxy and thiophen-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-1-3-12(4-2-11)17-8-13(16)15-7-10-5-6-18-9-10/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYJHTYGZRNFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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